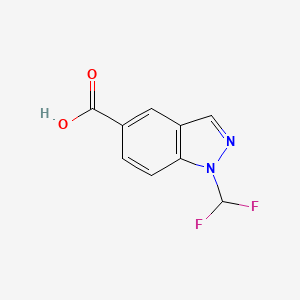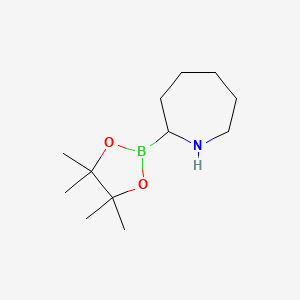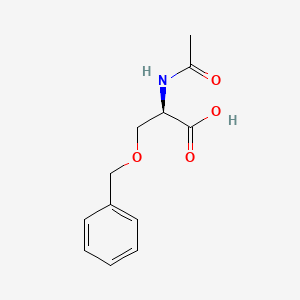
N-acetyl-O-benzyl-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-O-benzyl-D-serine: is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a benzyl group, and the amino group is acetylated. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-O-benzyl-D-serine typically involves the protection of the hydroxyl group of serine with a benzyl group and the acetylation of the amino group. One common method involves the use of benzyl bromide and acetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-acetyl-O-benzyl-D-serine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-acetyl-D-serine.
Reduction: Formation of N-ethyl-O-benzyl-D-serine.
Substitution: Formation of various substituted serine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-acetyl-O-benzyl-D-serine is used as a building block in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of serine residues in proteins .
Medicine: Its ability to mimic natural serine residues makes it useful in the development of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-acetyl-O-benzyl-D-serine involves its interaction with enzymes and proteins. The acetyl and benzyl groups provide stability and protect the serine residue from unwanted reactions. The compound can act as a substrate or inhibitor for enzymes that recognize serine residues, thereby modulating their activity. The molecular targets and pathways involved include serine proteases and other enzymes that interact with serine residues .
Comparación Con Compuestos Similares
N-acetyl-D-serine: Lacks the benzyl protection on the hydroxyl group.
O-benzyl-D-serine: Lacks the acetyl protection on the amino group.
N-acetyl-O-methyl-D-serine: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: N-acetyl-O-benzyl-D-serine is unique due to the dual protection of both the hydroxyl and amino groups. This dual protection provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis and peptide chemistry .
Propiedades
Número CAS |
35886-79-4 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
Clave InChI |
TVFIOVJIUUWDCR-LLVKDONJSA-N |
SMILES isomérico |
CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
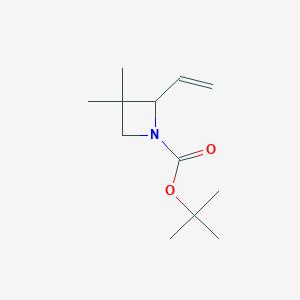
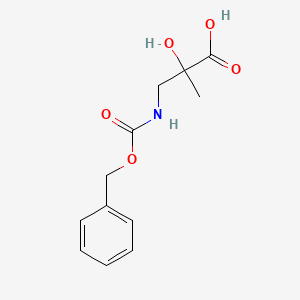
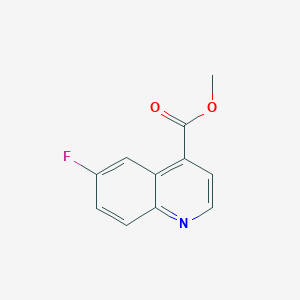
![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
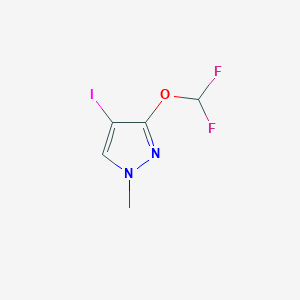
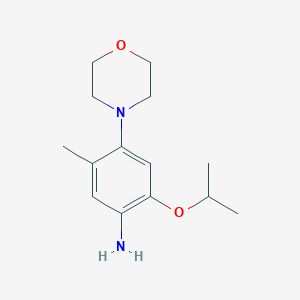
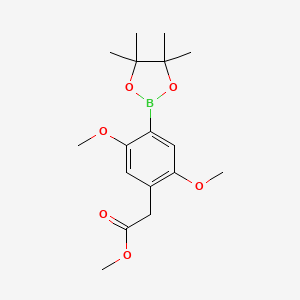
![3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide](/img/structure/B13503029.png)
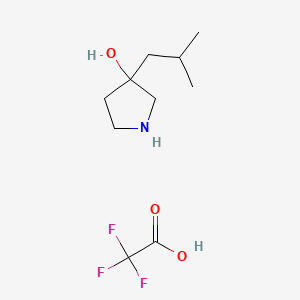
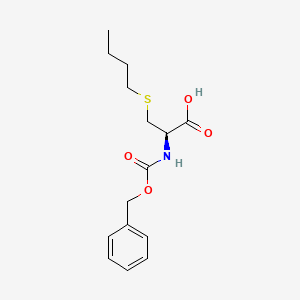
![Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)](/img/structure/B13503046.png)
